N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline
Description
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline is a synthetic organophosphorus compound characterized by a bis(2-chloroethyl)amino group linked to a phenylmethoxy-phosphoryl-aniline backbone . Its structural complexity distinguishes it from simpler alkylating agents, as the phosphoryl group may enhance solubility and modulate interactions with biological macromolecules.
Properties
CAS No. |
18228-84-7 |
|---|---|
Molecular Formula |
C17H21Cl2N2O2P |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino-phenylmethoxyphosphoryl]aniline |
InChI |
InChI=1S/C17H21Cl2N2O2P/c18-11-13-21(14-12-19)24(22,20-17-9-5-2-6-10-17)23-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,22) |
InChI Key |
DMLIRYWGCOWYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(NC2=CC=CC=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline typically involves:
- Formation of a phosphoryl chloride intermediate, often phenyl phosphorodichloridate , by reacting phenol with phosphoryl chloride.
- Subsequent substitution reactions where bis(2-chloroethyl)amine hydrochloride is introduced to form phosphorochloridate intermediates.
- Final coupling with aniline to yield the target phosphorodiamidate compound.
This multi-step process requires careful control of reaction conditions such as temperature, solvent dryness, and stoichiometry to maximize yield and purity.
Detailed Stepwise Preparation
Synthesis of Phenyl Phosphorodichloridate
- React phenol with phosphoryl chloride at low temperatures (around -78 °C) under nitrogen atmosphere to avoid moisture.
- Use triethylamine as a base to scavenge hydrogen chloride formed.
- The reaction mixture is stirred and gradually warmed to ambient temperature over 20 hours.
- The crude product is isolated by filtration and solvent removal, yielding phenyl phosphorodichloridate with approximately 87% yield.
Preparation of Phenyl-N,N-bis(2-chloroethyl)phosphoramidochloridate
- Bis(2-chloroethyl)amine hydrochloride is reacted with the phenyl phosphorodichloridate in dry methylene chloride.
- Triethylamine is added to neutralize hydrochloric acid generated during the substitution.
- The reaction is conducted under anhydrous conditions to prevent hydrolysis.
- This step yields the phosphoramidochloridate intermediate, which is crucial for further substitution.
Coupling with Aniline to Form the Target Compound
- The phosphoramidochloridate intermediate reacts with aniline to form the desired phenyl-N,N-bis(2-chloroethyl)-N'-phenylphosphorodiamidate .
- The reaction is typically performed in an inert solvent with controlled temperature and stirring.
- Purification involves recrystallization and washing steps to remove impurities and by-products.
Alternative One-Pot Synthesis Approach
A patented method describes a one-pot synthesis combining bis(2-chloroethyl)amine hydrochloride, phosphoryl oxychloride, and 3-aminopropan-1-ol in a single reaction vessel:
- The reaction is carried out in an aprotic organic solvent with very low water content (<0.01%).
- Temperature control is critical: initial cooling to -15 to -10 °C, slow addition of 3-aminopropan-1-ol and auxiliary base (e.g., triethylamine), followed by gradual warming to 15-20 °C.
- The auxiliary base serves multiple roles: controlling reaction speed, releasing bis(2-chloroethyl)amine from its hydrochloride, and binding released HCl.
- After completion, the mixture undergoes successive cold washes with diluted hydrochloric acid, water, potassium bicarbonate solution, and brine.
- The organic phase is dried over magnesium sulfate and sodium carbonate, filtered through silica gel, and recrystallized from water-ethanol mixtures with activated carbon treatment to yield the pure product.
Key Reaction Parameters and Their Effects
| Parameter | Description | Effect on Synthesis |
|---|---|---|
| Solvent dryness | Water content <0.01% in solvent | Prevents hydrolysis and side reactions |
| Temperature control | Initial cooling (-15 to -10 °C), gradual warming | Controls reaction rate and substrate conversion order |
| Auxiliary base (triethylamine) | Controls HCl binding and reaction kinetics | Prevents formation of unwanted by-products |
| Molar ratios | Slight excess of bis(2-chloroethyl)amine hydrochloride | Ensures complete conversion of phosphoryl chloride |
| Washing steps | Sequential acidic and basic washes | Removes impurities and residual salts |
| Drying agents | Magnesium sulfate and sodium carbonate | Removes residual water and acidic impurities |
Summary Table of Preparation Methods
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenyl phosphorodichloridate | Phenol + phosphoryl chloride, -78 °C to room temp, Et3N | 87 | Anhydrous, nitrogen atmosphere |
| Phosphoramidochloridate | Bis(2-chloroethyl)amine hydrochloride + phenyl phosphorodichloridate + Et3N | Not specified | Dry methylene chloride solvent |
| Coupling with aniline | Phosphoramidochloridate + aniline, inert solvent, controlled temp | Not specified | Purification by recrystallization |
| One-pot synthesis | Bis(2-chloroethyl)amine hydrochloride + POCl3 + 3-aminopropan-1-ol + Et3N | Not specified | Temperature-controlled, multi-step washing, recrystallization |
Chemical Reactions Analysis
Types of Reactions
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino groups.
Substitution: The phenylmethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Scientific Research Applications
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phosphoryl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Toxicity and Solubility Profiles
| Compound | LD50 (rodents, mg/kg) | Log P | Key Metabolites |
|---|---|---|---|
| Target Compound | Not reported | ~2.5 | Phosphorylated intermediates |
| BCNU | 20–30 | 3.1 | 2-Chloroethyl isocyanate |
| N,N-Bis(2-chloroethyl)-4-methylaniline | 120–150 | 2.8 | 4-Methylaniline derivatives |
Biological Activity
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H17Cl2N2O3P
- Molecular Weight : 396.17 g/mol
The compound features a bis(2-chloroethyl)amino group which is known for its reactivity and potential cytotoxic effects, particularly in cancer cells. The presence of a phosphoryl group may contribute to its biological activity by influencing enzyme interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overexpressed in cancer cells. In vitro studies indicate that similar compounds exhibit selective inhibition of HDAC3, leading to antiproliferative effects on tumor cells .
- Apoptosis Induction : Compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines through G2/M phase arrest and activation of apoptotic pathways . This suggests that this compound may also promote cell death in malignant cells.
- Antimicrobial Properties : Some derivatives of bis(2-chloroethyl)amino compounds have demonstrated antimicrobial activity, indicating potential broader applications beyond oncology.
Antitumor Activity
A study focusing on a related bis(2-chloroethyl)amino compound demonstrated significant antitumor activity with an IC50 value of 1.30 μM against HepG2 liver cancer cells. This compound also showed enhanced efficacy when combined with other chemotherapeutic agents like taxol, suggesting a synergistic effect .
| Compound | IC50 (μM) | Tumor Growth Inhibition (%) |
|---|---|---|
| FNA | 1.30 | 48.89 |
| SAHA | 17.25 | 48.13 |
Enzyme Selectivity
Research indicates that the modification of the bis(2-chloroethyl)amino moiety can lead to selective inhibition of HDAC isoforms. For instance, fluorinated derivatives exhibited higher selectivity for class I HDACs compared to their non-fluorinated counterparts, which could be relevant for developing targeted therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| FNA | Bis(2-chloroethyl)amino-benzamide | HDAC inhibitor, anticancer |
| SAHA | Hydroxamic acid derivative | HDAC inhibitor, broad-spectrum |
| Other Derivatives | Various modifications | Varying degrees of cytotoxicity |
Q & A
Basic: How can researchers optimize the synthesis of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline to improve yield and purity?
Methodological Answer:
Synthesis optimization involves precise control of reaction conditions, such as temperature and stoichiometry. For example, nitrosation steps (e.g., sodium nitrite in dilute sulfuric acid at 5°C) can minimize side reactions, as demonstrated in analogous N,N-bis(2-chloroethyl)aniline syntheses . Post-reaction basification with 10% NaOH and filtration of precipitated products improves purity. Solvent selection (e.g., ethanol or methanol, where the compound is soluble) aids in recrystallization . Monitoring intermediates via TLC or HPLC ensures stepwise fidelity.
Basic: What analytical techniques resolve co-elution of aniline derivatives and bis(2-chloroethyl)ether in GC-MS?
Methodological Answer:
Co-elution issues in GC-MS can be mitigated by:
- Temperature Programming: Lowering the starting oven temperature to 60°C improves resolution between aniline derivatives and ethers .
- Ion Selection: Using secondary/tertiary ions (e.g., m/z 66 for aniline and m/z 95 for bis(2-chloroethyl)ether) as qualifiers instead of shared ions (m/z 93) reduces quantification errors .
- Column Optimization: Polar stationary phases enhance separation of polar analytes like phosphorylated anilines.
Advanced: How does the phosphoryl group influence reactivity in copolymer conjugation reactions?
Methodological Answer:
The phosphoryl group enhances electrophilicity, facilitating nucleophilic attacks by amines or hydroxyl groups in copolymer backbones. For example, polyphosphazene copolymers are synthesized by reacting phosphorylated anilines with hexachlorocyclotriphosphazene (HCCP) under inert atmospheres. Kinetic studies using ³¹P NMR can track reaction progress, while FT-IR confirms P–N bond formation . Steric effects from the phenylmethoxy substituent may require longer reaction times (e.g., 24–48 hrs) for complete conjugation.
Advanced: What computational methods model molecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding using force fields (e.g., CHARMM36) to assess stability of interactions with DNA alkylation sites, relevant for anticancer studies .
- Density Functional Theory (DFT): Calculate electron distribution around the phosphoryl group to predict sites of nucleophilic attack.
- QSAR Models: Corrogate structural features (e.g., Cl–ethyl groups) with cytotoxicity data from analogs like aniline mustard (NSC 18429) .
Basic: What solvents are optimal for solubilizing this compound in vitro?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol) . For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Solubility testing via UV-Vis spectrophotometry at 25°C ensures stability (e.g., λmax ~260 nm for aromatic amines) .
Advanced: How to design experiments assessing stability under varying pH conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-MS, focusing on cleavage of P–O or Cl–C bonds.
- Kinetic Analysis: Calculate half-lives using first-order kinetics. For example, bis(2-chloroethyl) analogs degrade rapidly under alkaline conditions (pH >10) due to hydroxide-induced dechlorination .
- Structural Confirmation: Use ¹H/³¹P NMR to identify hydrolysis products (e.g., phosphoric acid derivatives).
Advanced: How can researchers validate the specificity of biological activity assays for this compound?
Methodological Answer:
- Control Experiments: Compare activity against structurally similar but inactive analogs (e.g., N-ethyl-N-(2-chloroethyl)aniline) to rule out nonspecific effects .
- Competitive Binding Assays: Use radiolabeled compounds (e.g., ³H-labeled) to quantify target engagement in cellular models.
- CRISPR Knockout Models: Validate mechanism by testing activity in cell lines lacking putative targets (e.g., DNA repair enzymes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
